1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O2S/c1-2-14-23-19-26(24-14)18(28)16(29-19)15(11-3-4-12(20)13(21)9-11)25-7-5-10(6-8-25)17(22)27/h3-4,9-10,15,28H,2,5-8H2,1H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXFBWCGNIFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the difluorophenyl group and the piperidine carboxamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pharmacological Profile vs. D2AAK4 (N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide)
Structural Differences :
- Target Compound : 3,4-Difluorophenyl and 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole substituents.
- D2AAK4 : Contains a benzimidazolone group and a hydroxyphenyl substituent instead of the thiazolo-triazole system.
Functional Implications :
- Receptor Interactions : D2AAK4 exhibits multitarget binding to aminergic GPCRs via a protonatable nitrogen atom interacting with conserved Asp 3.32 residues . The target compound’s thiazolo-triazole and difluorophenyl groups may alter receptor selectivity or binding kinetics.
- Pharmacological Activity : D2AAK4 demonstrates antipsychotic activity (reducing amphetamine-induced hyperactivity) and memory-enhancing effects but shows anxiogenic properties . The target compound’s fluorinated aromatic system and thiazolo-triazole scaffold may modulate these effects, though direct data is unavailable.
Structural and Physicochemical Comparison with Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate (CAS 896292-02-7)
Key Differences :
- Aromatic Substituents: The target compound uses a 3,4-difluorophenyl group, whereas the analog (CAS 896292-02-7) has a 4-nitrophenyl group.
- Piperidine Substituents : The target compound’s carboxamide group may enhance solubility and hydrogen bonding compared to the ethyl ester in the analog .
- Thiazolo-triazole Substituents : The ethyl group in the target compound vs. furan-2-yl in the analog could affect metabolic stability and steric interactions with targets.
Table 1: Structural and Functional Comparison
Biological Activity
The compound 1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C18H20F2N6O2S
- Molecular Weight: 394.45 g/mol
- Chemical Structure: The compound features a piperidine ring substituted with a carboxamide group and a thiazole-triazole moiety that contributes to its biological activity.
Pharmacological Activities
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Anticancer Activity
- Recent studies have indicated that compounds related to triazoles exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various cancer cell lines. In particular, one study reported that a related compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
- The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through various signaling pathways.
-
Antimicrobial Activity
- The thiazole and triazole components of the compound suggest potential antimicrobial properties. Compounds containing these moieties have been screened for activity against bacterial strains, with some derivatives showing significant efficacy compared to standard antibiotics .
- A study highlighted that certain triazole derivatives exhibited potent antibacterial activity against pathogenic bacteria, indicating a promising avenue for developing new antimicrobial agents.
-
Cardioprotective Effects
- Emerging research has suggested that derivatives similar to this compound may possess cardioprotective effects. For example, a related triazole derivative was found to relieve cardiac fibroblast activation and reduce cardiac fibrosis in vitro and in vivo . This suggests potential applications in treating cardiac conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Triazole derivatives often act as enzyme inhibitors, affecting pathways involved in cell growth and survival.
- Modulation of Signaling Pathways: These compounds can influence various signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
- Induction of Apoptosis: Many studies have shown that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives based on the thiazolo-triazole structure and tested their efficacy against different cancer cell lines. One notable finding was that a specific derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Antimicrobial Screening
A series of compounds derived from the thiazolo-triazole framework were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds displayed superior activity compared to traditional antibiotics like chloramphenicol .
Q & A
Basic: What synthetic strategies are optimal for preparing 1-((3,4-difluorophenyl)methyl)piperidine-4-carboxamide derivatives with thiazolo-triazole scaffolds?
Answer:
A multi-step approach is recommended, involving:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of substituted thioamides with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2 : Alkylation or arylation at the 5-position of the thiazolo-triazole using a 3,4-difluorophenylmethyl halide in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) .
- Step 3 : Coupling the intermediate to piperidine-4-carboxamide via a nucleophilic substitution or amide bond formation, monitored by TLC and purified via column chromatography (silica gel, CHCl/MeOH gradient).
- Validation : Confirm purity (>99%) using HPLC and structural integrity via H/C NMR and HRMS .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Combine spectroscopic and computational methods:
- Spectroscopy : H NMR (DMSO-d) to identify aromatic protons (δ 7.2–7.8 ppm for difluorophenyl), hydroxyl groups (δ 5.5–6.0 ppm), and piperidine carboxamide signals (δ 2.5–3.5 ppm). FT-IR to confirm C=O (1650–1700 cm) and N-H (3300 cm) stretches .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns consistent with Cl/F atoms .
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, HOMO-LUMO gaps, and predict reactivity .
Advanced: What experimental designs are critical for resolving contradictions in reported biological activity data for thiazolo-triazole derivatives?
Answer:
Address discrepancies via:
- Standardized Assays : Use consistent in vitro models (e.g., enzyme inhibition assays with recombinant 14-α-demethylase for antifungal activity) and validate with positive controls (e.g., fluconazole) .
- Dose-Response Curves : Perform IC determinations in triplicate to account for variability.
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 3,4-difluorophenyl vs. 2-chloro-6-methylphenyl) on activity using molecular docking (PDB: 3LD6) to identify key binding interactions .
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of activity differences between analogs .
Advanced: How can researchers evaluate the pharmacokinetic (PK) profile of this compound?
Answer:
Follow a tiered PK workflow:
- In Vitro :
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding: Use equilibrium dialysis or ultrafiltration .
- In Vivo : Administer IV/PO doses in rodent models, collect plasma at timed intervals, and calculate AUC, C, t, and bioavailability. Use non-compartmental analysis (WinNonlin) .
- Metabolite ID : Perform UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: What methodologies are recommended for identifying biological targets of this compound?
Answer:
Leverage multi-omics and biophysical approaches:
- Affinity Proteomics : Immobilize the compound on beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map differentially expressed pathways .
- Molecular Dynamics (MD) : Simulate interactions with candidate targets (e.g., fungal CYP51) using GROMACS, focusing on binding energy (MM-PBSA) and residue contacts .
- Crystallography : Co-crystallize the compound with purified target enzymes (e.g., 14-α-demethylase) to resolve binding modes at 2.0 Å resolution .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Parameter Optimization : Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry. For example, a central composite design for cyclization steps .
- Quality Control : Implement in-process controls (IPC) via inline FT-IR or Raman spectroscopy to monitor reaction progression .
- Batch Records : Document deviations (e.g., solvent lot variability) and adjust purification protocols (e.g., switch from silica to reverse-phase HPLC for polar byproducts) .
Advanced: How should researchers address low yields in the final coupling step of the synthesis?
Answer:
Troubleshoot using mechanistic insights:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig couplings or EDCI/HOBt for amide formations .
- Solvent Effects : Evaluate aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to stabilize intermediates .
- Protecting Groups : Temporarily protect the hydroxyl group on the thiazolo-triazole with TBSCl to prevent side reactions .
- Kinetic Analysis : Use stopped-flow NMR to identify rate-limiting steps and adjust reagent addition rates .
Advanced: What strategies are effective for correlating in vitro potency with in vivo efficacy?
Answer:
Bridge the gap via:
- PK/PD Modeling : Integrate in vitro IC values with in vivo PK data to predict efficacious doses .
- Disease Models : Use murine candidiasis or aspergillosis models to assess fungal burden reduction post-treatment .
- Biomarker Monitoring : Quantify ergosterol levels (HPLC-UV) in infected tissues to confirm target engagement .
- Resistance Studies : Serial passage fungi under sub-MIC drug pressure to identify mutations (e.g., CYP51 mutations) via whole-genome sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
